2,2,2-Trifluoroethanethioamide

Catalog No.
S723426
CAS No.
421-52-3
M.F
C2H2F3NS
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethanethioamide

CAS Number

421-52-3

Product Name

2,2,2-Trifluoroethanethioamide

IUPAC Name

2,2,2-trifluoroethanethioamide

Molecular Formula

C2H2F3NS

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C2H2F3NS/c3-2(4,5)1(6)7/h(H2,6,7)

InChI Key

VZBAIMIVLDKBTE-UHFFFAOYSA-N

SMILES

C(=S)(C(F)(F)F)N

Canonical SMILES

C(=S)(C(F)(F)F)N

2,2,2-Trifluoroethanethioamide is an organic compound characterized by its trifluoromethyl group attached to an ethanethioamide structure. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased acidity and stability compared to related compounds like ethanethioamide. This compound is often used in research settings due to its potential applications in medicinal chemistry and materials science.

Due to the lack of research on this compound, its mechanism of action in biological systems or interaction with other compounds is unknown [].

No safety information regarding flammability, reactivity, or toxicity of 2,2,2-Trifluoroethanethioamide is currently available [].

The chemical behavior of 2,2,2-trifluoroethanethioamide includes:

  • Thionation Reactions: It can be synthesized through thionation processes where amides are converted into thioamides using reagents such as ammonium phosphorodithioate or Lawesson's reagent .
  • Nucleophilic Substitution: The trifluoromethyl group can participate in various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Research has indicated that thioamides can enhance the permeability and bioavailability of peptides when substituted for amides. For instance, studies show that substituting an amide bond with a thioamide bond improves the metabolic stability and plasma exposure of macrocyclic peptides . This property may be leveraged in drug development to create more effective therapeutic agents.

Several methods exist for synthesizing 2,2,2-trifluoroethanethioamide:

  • Thionation of Amides: This method involves converting amides into thioamides using sulfur-based reagents. It is noted for being efficient and yielding high amounts of product .
  • Direct Fluorination: The introduction of trifluoromethyl groups can be achieved through fluorination techniques that utilize fluorinating agents in the presence of sulfur sources.

Studies on interaction mechanisms reveal that thioamides like 2,2,2-trifluoroethanethioamide can modulate biological activity by altering molecular interactions within biological systems. For example, they may influence the binding affinity of peptides to their targets due to changes in lipophilicity and hydrogen bonding capabilities .

Similar Compounds

Comparison with similar compounds highlights the unique aspects of 2,2,2-trifluoroethanethioamide:

Compound NameStructure TypeUnique Features
EthanethioamideThioamideBasic structure without fluorination
1,1,1-TrifluoroethanolAlcoholContains hydroxyl group instead of thiol
Trifluoroacetic acidCarboxylic acidStronger acidity due to carboxylic functional group

The presence of the trifluoromethyl group in 2,2,2-trifluoroethanethioamide distinguishes it from ethanethioamide and enhances its reactivity compared to other thioamides.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 21 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

421-52-3

Dates

Modify: 2023-08-15

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